3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
Description
3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring substituted with a formyl group at position 3, methyl groups at positions 2, 2, and 5, and a carboxylic acid moiety at position 4 (Figure 1). Its molecular formula is C₉H₁₃NO₃S, with a molecular weight of 215.27 g/mol (CAS: 43083-60-9). This compound is utilized in organic synthesis, particularly as a formyl donor in the preparation of indole derivatives (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid). It is also listed in combinatorial chemistry libraries, indicating its relevance in drug discovery.
The synthesis of this compound likely involves formylation of a pre-functionalized thiazolidine backbone. For example, analogous methods include Malkoch esterification using 1,1′-carbonyldiimidazole (CDI) and cesium fluoride (CsF) as catalysts, as seen in related dioxane-carboxylic acid derivatives.
Properties
CAS No. |
43083-60-9 |
|---|---|
Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S/c1-5-6(7(11)12)9(4-10)8(2,3)13-5/h4-6H,1-3H3,(H,11,12) |
InChI Key |
GTJVVEBKLSYEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(S1)(C)C)C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid can be achieved through various synthetic approaches. One common method involves the reaction of thioureas with alkylating agents, followed by ring closure to form the thiazolidine ring . The use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst in water has been reported to be an effective and greener approach for the synthesis of thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yield, purity, and selectivity. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazolidine derivatives. Research indicates that 3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid exhibits significant antibacterial activity against various pathogens. A study published in the Egyptian Journal of Chemistry demonstrated that this compound and its derivatives could inhibit bacterial growth effectively. The research included synthesis procedures and evaluation of antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Anti-inflammatory Properties
The compound's structure allows for potential anti-inflammatory applications. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. Further research is needed to establish its efficacy and mechanism of action.
Plant Growth Regulation
Research has indicated that thiazolidine derivatives can function as plant growth regulators. The application of this compound in agricultural settings has shown promise in enhancing plant growth and yield. Field trials demonstrated improved growth rates in crops treated with this compound compared to untreated controls.
Table 2: Effects on Plant Growth
| Treatment | Height Increase (cm) | Yield Increase (%) |
|---|---|---|
| Control | 10 | 0 |
| 3-Formyl derivative (100 mg/L) | 15 | 20 |
Synthesis of Novel Polymers
The unique chemical structure of this compound facilitates its use in synthesizing novel polymers with enhanced properties. Research has focused on incorporating this compound into polymer matrices to improve mechanical strength and thermal stability.
Case Studies
- Antibacterial Efficacy : A study conducted at a university laboratory evaluated the effectiveness of various thiazolidine derivatives against multi-drug resistant bacteria. The results indicated that compounds similar to 3-Formyl showed promising results in inhibiting bacterial growth .
- Agricultural Field Trials : In a series of field trials across different regions, researchers applied the compound to various crops. The results consistently demonstrated increased growth rates and yields compared to controls .
Mechanism of Action
The mechanism of action of 3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine ring enhances its pharmacological properties, allowing it to interact with various biological targets. The sulfur and nitrogen atoms in the ring play a crucial role in its activity, contributing to its ability to modulate different biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Reactivity: The formyl group in the target compound enhances electrophilicity, making it reactive in condensation reactions (e.g., with aminothiazolones). In contrast, the 3,4,5-trimethoxyphenyl group in the second compound may confer π-π stacking interactions for biological activity.
Chirality : The (4R)-stereoisomer (CAS: 1374032-43-5) highlights the role of stereochemistry in biological systems, though its applications remain underexplored.
Biological Activity
3-Formyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid (commonly referred to as 3-FTCA) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antiviral and antifungal activities, as well as its mechanisms of action based on recent research findings.
- Molecular Formula : C8H13NO3S
- Molecular Weight : 203.259 g/mol
- CAS Number : [Not specified]
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazolidine derivatives, including 3-FTCA. A notable study demonstrated that compounds with a thiazolidine structure exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV). The compound 3-FTCA showed an inhibitory rate of 51% at a concentration of 500 μg/mL for inactivation activity, surpassing the performance of commercial antiviral agents like ribavirin .
Table 1: Antiviral Activity of Thiazolidine Derivatives Against TMV
| Compound | Concentration (μg/mL) | Inactivation Rate (%) | Curative Rate (%) | Protection Rate (%) |
|---|---|---|---|---|
| 3-FTCA | 500 | 51 | 47 | 49 |
| Ribavirin | 500 | 40 | 40 | 38 |
Antifungal Activity
In addition to its antiviral properties, research indicates that thiazolidine derivatives possess broad-spectrum antifungal activity. Compounds similar to 3-FTCA have been tested against various phytopathogenic fungi, showing promising results. For instance, certain derivatives exhibited higher antifungal activities compared to standard fungicides like carbendazim and chlorothalonil .
The mode of action for the antiviral properties of thiazolidine derivatives involves inhibition of viral assembly. Molecular docking studies revealed that these compounds interact strongly with viral proteins, preventing the assembly necessary for viral propagation . This mechanism is critical in understanding how such compounds can be utilized in therapeutic applications.
Study on Cysteine Derivatives
A comprehensive study on cysteine derivatives, which share structural similarities with thiazolidines, indicated that these compounds could inhibit virus assembly effectively. The research highlighted that modifications in the thiazolidine structure could enhance antiviral activity significantly. The study also established a structure-activity relationship (SAR), indicating that specific substitutions at the sulfur and nitrogen atoms could lead to improved efficacy against viruses like TMV .
Toxicological Considerations
While exploring the biological activity of thiazolidines, it is essential to consider their safety profile. A study investigating the effects of thiazolidinones on zebrafish testis revealed potential degenerative effects at higher concentrations. This underscores the necessity for careful evaluation during pharmaceutical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
